Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate
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Overview
Description
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is a complex organic compound with the molecular formula C19H26ClNO4 and a molecular weight of 367.87 g/mol . This compound is characterized by its unique structure, which includes a cyclohexane ring, an acetic acid moiety, and a phenylmethyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves multiple steps. One common method includes the reaction of cyclohexaneacetic acid with 1-chloroethanol in the presence of a base to form the intermediate 1-chloroethoxycarbonyl derivative. This intermediate is then reacted with phenylmethyl ester under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneacetic acid derivatives: These compounds share the cyclohexaneacetic acid core but differ in their substituents.
Phenylmethyl esters: Compounds with similar ester groups but different core structures.
Chloroethoxycarbonyl derivatives: Compounds with similar chloroethoxycarbonyl groups but different overall structures.
Uniqueness
1-[[[(1-chloroethoxy)carbonyl]amino]methyl]Cyclohexaneacetic acid phenylmethyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and industrial processes .
Properties
CAS No. |
649747-97-7 |
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Molecular Formula |
C19H26ClNO4 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
benzyl 2-[1-[(1-chloroethoxycarbonylamino)methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C19H26ClNO4/c1-15(20)25-18(23)21-14-19(10-6-3-7-11-19)12-17(22)24-13-16-8-4-2-5-9-16/h2,4-5,8-9,15H,3,6-7,10-14H2,1H3,(H,21,23) |
InChI Key |
SOWQPSMKOBHFBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)NCC1(CCCCC1)CC(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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